

BMS-935177 Kinase Cross-Reactivity: A Technical Support Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BMS-935177** and what is its potency?

A1: The primary target of **BMS-935177** is Bruton's Tyrosine Kinase (BTK). It is a potent, reversible inhibitor with a reported IC50 value of approximately 2.8 nM to 3.0 nM.[\[1\]](#)[\[2\]](#)

Q2: How selective is **BMS-935177** for BTK over other kinases?

A2: **BMS-935177** demonstrates good kinase selectivity.[\[1\]](#) It is significantly more potent against BTK than other kinases, including those within the same Tec family.[\[1\]](#)

Q3: What are the known off-target kinases for **BMS-935177**?

A3: **BMS-935177** has shown cross-reactivity with other kinases, although with lower potency compared to BTK. Key off-target kinase families and specific kinases include:

- Tec Family Kinases: **BMS-935177** is between 5- and 67-fold selective for BTK over other Tec family members such as TEC, BMX, ITK, and TXK.[\[1\]](#)

- SRC Family Kinases: It exhibits greater than 50-fold selectivity over the SRC family of kinases, with a notable 1100-fold selectivity over SRC itself.[\[1\]](#)
- Receptor Tyrosine Kinases: Other kinases that are inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.[\[1\]](#)

Troubleshooting Guide: Unexpected Experimental Results

Unexpected results when using **BMS-935177** may be attributable to its off-target activities. This guide provides potential explanations and troubleshooting steps.

Observed Issue	Potential Cause (Off-Target Effect)	Troubleshooting/Validation Steps
Unexpected changes in cell proliferation or survival in non-B-cell lines	Inhibition of receptor tyrosine kinases such as TRKA, TRKB, or HER4, which are involved in various growth and survival pathways.[3][4]	1. Verify the expression of TRK family kinases and HER4 in your cell line. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Knockdown the expression of the suspected off-target kinase using siRNA or shRNA to see if it phenocopies the effect of BMS-935177.
Anomalous effects on neuronal cell models	Inhibition of TRKA and TRKB, which are critical for neuronal development, survival, and function.	1. Perform dose-response experiments to determine if the observed effect is within the IC50 range for TRK kinases. 2. Use a specific TRK inhibitor as a positive control. 3. Assess the phosphorylation status of downstream targets of TRK signaling (e.g., Akt, ERK).
Resistance to BTK/PI3K pathway inhibition in B-cell lymphoma models	Upregulation and activation of HER4 (ERBB4) signaling can mediate resistance to BTK and PI3K inhibitors in some B-cell neoplasms.[5]	1. Evaluate the expression levels of HER4 and its ligands (e.g., HBEGF, NRG2) in your resistant cell population.[5] 2. Test for synergistic effects by co-administering BMS-935177 with an HER4 inhibitor like lapatinib.[5]
Variability in B-cell signaling readouts not solely explained by BTK inhibition	Inhibition of other Tec family kinases (e.g., TEC, ITK) which also play roles in B-cell and T-cell receptor signaling pathways.	1. Use cell lines with known dependencies on different Tec family kinases. 2. Compare the effects of BMS-935177 with a more selective BTK inhibitor. 3.

Analyze the phosphorylation of downstream substrates specific to other Tec kinases.

Quantitative Kinase Selectivity Data

While a comprehensive public KINOMEScan dataset for **BMS-935177** is not readily available, the following table summarizes the known quantitative selectivity data.

Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)	Reference
BTK	2.8	1	[1]
TEC Family Kinases	-	5 - 67	[1]
SRC Family Kinases	-	> 50	[1]
SRC	-	~1100	[1]
TRKA	< 150	> 50	[1]
HER4	< 150	> 50	[1]
TRKB	< 150	> 50	[1]
RET	< 150	> 50	[1]

Experimental Protocols

Protocol: In Vitro BTK Inhibition Assay

This protocol is adapted from a method used to assess the in vitro inhibitory activity of **BMS-935177** against BTK.[2]

Materials:

- **BMS-935177** (dissolved in DMSO at 10 mM)
- Human recombinant BTK (1 nM final concentration)

- Fluoresceinated peptide substrate (1.5 μ M final concentration)
- ATP (20 μ M final concentration, at apparent K_m)
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM $MgCl_2$, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO
- Termination Buffer: 35 mM EDTA
- 384-well V-bottom plates
- Electrophoretic separation instrument for fluorescent substrate and product analysis

Procedure:

- Prepare serial dilutions of **BMS-935177** in DMSO.
- In a 384-well plate, add **BMS-935177**, human recombinant BTK, fluoresceinated peptide, ATP, and assay buffer to a final volume of 30 μ L.
- Incubate the plate at room temperature for 60 minutes.
- Terminate the reaction by adding 45 μ L of Termination Buffer to each well.
- Analyze the reaction mixture by electrophoretic separation to quantify the fluorescent substrate and the phosphorylated product.
- Calculate the IC_{50} value from the dose-response curve.

Protocol: Kinase Selectivity Profiling (General Workflow)

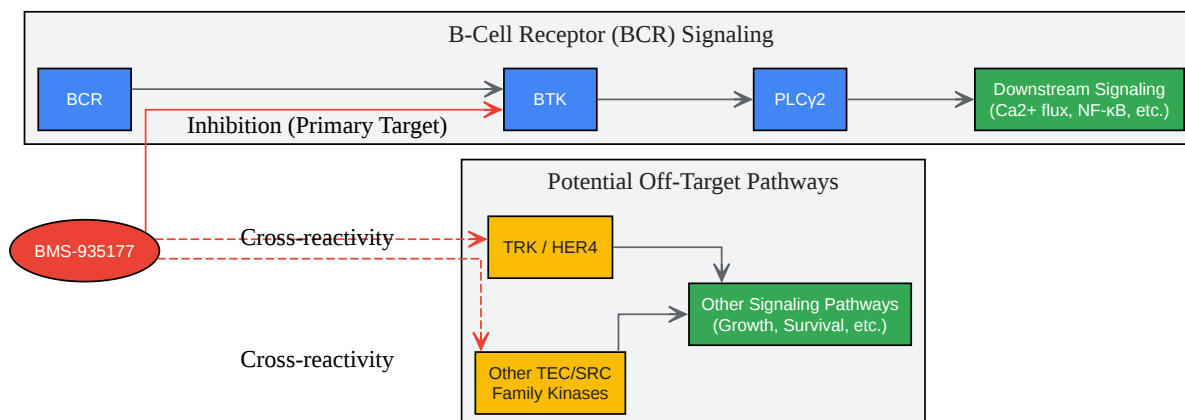
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor using a competition binding assay, such as the KINOMEscan™ platform.

Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Workflow:

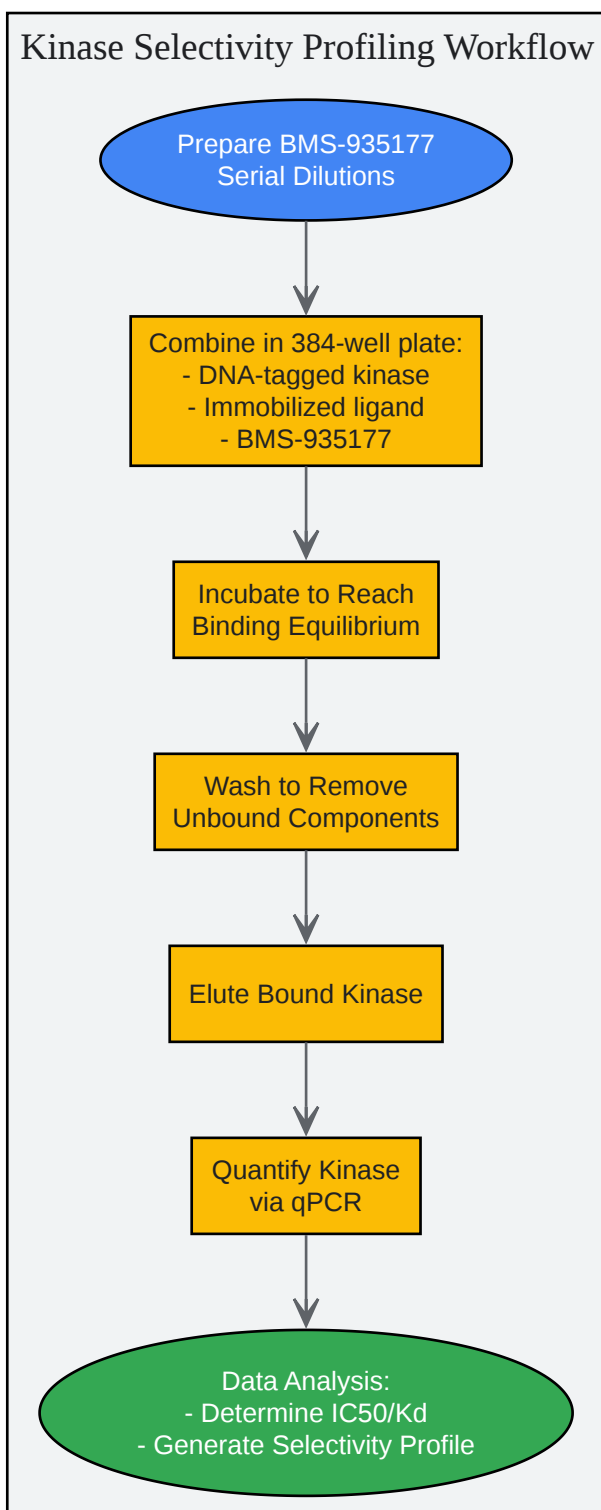
- **Compound Preparation:** The test compound (e.g., **BMS-935177**) is serially diluted in DMSO to create a range of concentrations for IC50 determination.
- **Assay Plate Setup:** The assay is performed in multi-well plates (e.g., 384-well).
- **Binding Reaction:** Three components are combined in each well:
 - DNA-tagged kinase from a large panel.
 - An immobilized ligand specific for the kinase active site (e.g., on streptavidin-coated beads).
 - The test compound at a specific concentration.
- **Incubation:** The plates are incubated to allow the binding reaction to reach equilibrium.
- **Washing:** The immobilized support (beads) is washed to remove unbound kinase and test compound.
- **Elution:** The bound kinase is eluted from the immobilized ligand.
- **Quantification:** The amount of eluted kinase is quantified by qPCR of the DNA tag.
- **Data Analysis:** The amount of kinase measured is plotted against the compound concentration to determine the dissociation constant (K_d) or IC50 value for each kinase in the panel. The results are often visualized on a phylogenetic tree of the human kinome.

Visualizations



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Figure 1. Simplified signaling pathway diagram illustrating the primary inhibitory action of **BMS-935177** on BTK within the BCR signaling cascade and its potential cross-reactivity with other kinase pathways.



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Figure 2. A general experimental workflow for determining the kinase selectivity profile of an inhibitor like **BMS-935177** using a competition binding assay format.

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- To cite this document: BenchChem. [BMS-935177 Kinase Cross-Reactivity: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606271#bms-935177-cross-reactivity-with-other-kinases]

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